molecular formula C20H18N4O5S B243154 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B243154
M. Wt: 426.4 g/mol
InChI Key: OHILUJNGKWXJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as phosphodiesterase 4 (PDE4) inhibitors, which have been shown to improve memory and cognitive function in preclinical studies.

Mechanism of Action

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one works by inhibiting the activity of PDE4, an enzyme that breaks down cAMP in the brain. By inhibiting PDE4, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one increases the levels of cAMP, which in turn activates a signaling pathway that leads to the activation of genes involved in memory and learning processes. This mechanism of action has been validated in preclinical studies and provides a promising target for the development of cognitive enhancers.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased levels of cAMP in the brain, enhanced synaptic plasticity, and improved memory and cognitive function in animal models of cognitive impairment. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its specificity for PDE4, which reduces the risk of off-target effects. 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has also been shown to be effective in improving memory and cognitive function in preclinical studies, making it a promising candidate for further development. However, one of the limitations of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its poor solubility in water, which can make it difficult to administer in preclinical studies.

Future Directions

There are several future directions for the development of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one and other PDE4 inhibitors as cognitive enhancers. One potential direction is the development of more potent and selective PDE4 inhibitors that can be administered at lower doses. Another direction is the investigation of the long-term effects of PDE4 inhibition on cognitive function and brain health. Finally, the development of combination therapies that target multiple pathways involved in cognitive impairment may provide a more effective treatment option for Alzheimer's disease and other cognitive disorders.

Synthesis Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form a pyrazole intermediate. This intermediate is then reacted with phenylhydrazine and methylsulfonyl chloride to form the final product, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. The synthesis of 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been optimized to produce high yields and purity, making it suitable for use in preclinical studies.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related memory decline. In these studies, 6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to improve memory and cognitive function by increasing the levels of cyclic AMP (cAMP) in the brain. cAMP is a signaling molecule that plays a key role in the regulation of memory and learning processes.

properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H18N4O5S/c1-28-14-10-9-12(11-15(14)29-2)17-21-18-16(19(25)22-17)20(30(3,26)27)23-24(18)13-7-5-4-6-8-13/h4-11,23H,1-3H3

InChI Key

OHILUJNGKWXJGV-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C)OC

Origin of Product

United States

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